N-((2-(furan-2-yl)pyridin-3-yl)methyl)-2-(pyridin-3-yl)acetamide
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Overview
Description
N-((2-(furan-2-yl)pyridin-3-yl)methyl)-2-(pyridin-3-yl)acetamide is a complex organic compound that features a furan ring, a pyridine ring, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-(furan-2-yl)pyridin-3-yl)methyl)-2-(pyridin-3-yl)acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the furan-2-yl and pyridin-3-yl intermediates. These intermediates are then coupled through a series of reactions, including nucleophilic substitution and amide formation. The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or copper iodide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The use of green chemistry principles, such as solvent recycling and waste minimization, is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-((2-(furan-2-yl)pyridin-3-yl)methyl)-2-(pyridin-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The pyridine rings can be reduced to piperidine derivatives under hydrogenation conditions.
Substitution: The acetamide group can participate in nucleophilic substitution reactions, leading to the formation of various amide derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions include furan-2,3-dione derivatives, piperidine derivatives, and various amide derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-((2-(furan-2-yl)pyridin-3-yl)methyl)-2-(pyridin-3-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of N-((2-(furan-2-yl)pyridin-3-yl)methyl)-2-(pyridin-3-yl)acetamide involves its interaction with specific molecular targets. In medicinal applications, it may bind to enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity or activation of signaling pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-((2-(furan-2-yl)pyridin-3-yl)methyl)-2-(pyridin-2-yl)acetamide
- N-((2-(furan-2-yl)pyridin-3-yl)methyl)-2-(pyridin-4-yl)acetamide
- N-((2-(furan-2-yl)pyridin-2-yl)methyl)-2-(pyridin-3-yl)acetamide
Uniqueness
N-((2-(furan-2-yl)pyridin-3-yl)methyl)-2-(pyridin-3-yl)acetamide is unique due to the specific positioning of the furan and pyridine rings, which can influence its chemical reactivity and biological activity. This unique structure may result in distinct properties compared to its analogs, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[[2-(furan-2-yl)pyridin-3-yl]methyl]-2-pyridin-3-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c21-16(10-13-4-1-7-18-11-13)20-12-14-5-2-8-19-17(14)15-6-3-9-22-15/h1-9,11H,10,12H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKCFBPZPBNZKRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CC(=O)NCC2=C(N=CC=C2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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